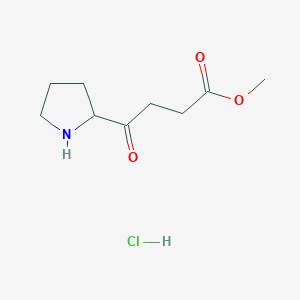
Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride” is a chemical compound that contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride” is characterized by a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions, leading to the formation of bioactive molecules with target selectivity . The influence of steric factors on biological activity is also investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physical form of “Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride” is oil . It has a molecular weight of 221.68 .科学的研究の応用
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry
A study developed a sensitive and reproducible assay for detecting specific biomarkers in human urine, utilizing a derivative of Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate. This methodology aids in evaluating the metabolic activation of carcinogens in smokers, showcasing the compound's utility in toxicological research (Meng Jing et al., 2014).
Optical Gating of Photosensitive Synthetic Ion Channels
Research utilizing a derivative of Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate demonstrated its application in the optical gating of nanofluidic devices. This involves the selective transport of ionic species in aqueous solutions triggered by UV light, highlighting its potential in developing light-induced controlled release systems and sensing applications (Mubarak Ali et al., 2012).
Efficient Syntheses of Pyrrole Derivatives
A study focused on synthesizing ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives demonstrates the compound's significance in facilitating access to a library of pyrrole systems. This research opens new avenues for creating potentially important molecules from commercially available materials (Prativa B. S. Dawadi & J. Lugtenburg, 2011).
Visible-Light-Mediated Synthesis
Another study utilized a derivative in the visible-light-mediated synthesis of pyrroline, showcasing an innovative approach to hydroimination cyclization. This process underscores the utility of Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate in developing new synthetic methodologies under mild conditions (Kaoru Usami et al., 2018).
Synthesis and Recyclization Studies
Research on the synthesis of specific derivatives from l-tartaric acid highlights the compound's role in understanding chemical reactions and recyclization processes. This study provides insights into the chemical behavior and potential applications of such derivatives in various domains (F. A. Gimalova et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-oxo-4-pyrrolidin-2-ylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-13-9(12)5-4-8(11)7-3-2-6-10-7;/h7,10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKINOSOCNHUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

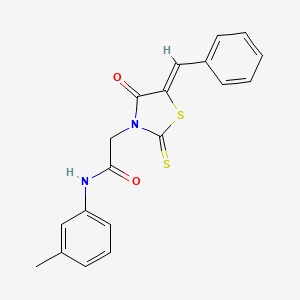
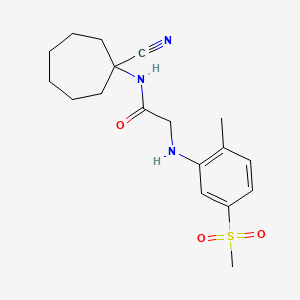
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2733895.png)
![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2733896.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2733897.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733898.png)
![1-[[3-(Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole](/img/structure/B2733900.png)
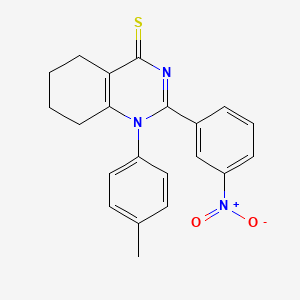
![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)
![(E)-2-cyano-N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733908.png)
![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2733909.png)
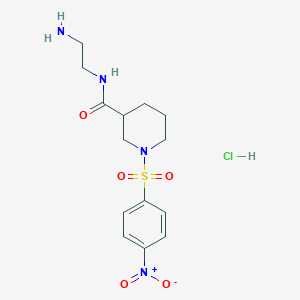
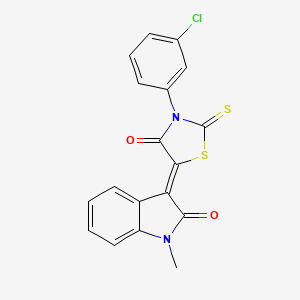
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)